The compound 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the class of bipyrazoles. Bipyrazoles are characterized by their two pyrazole rings and have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. This specific compound is notable for its trifluoromethyl group, which often enhances biological activity and lipophilicity.
This compound can be found in various chemical databases and patent literature, notably under the CAS number 1006320-21-3. It is synthesized and characterized for its potential use in therapeutic applications, particularly in the field of drug development and as a building block in organic synthesis .
The synthesis of 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile can be approached through several methods:
Technical details regarding the synthesis can be found in specialized literature focusing on heterocyclic chemistry .
The molecular structure of 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile can be described as follows:
The structure can be represented using chemical drawing software or visualized through molecular modeling tools to understand its three-dimensional conformation.
The compound is expected to participate in various chemical reactions typical of bipyrazoles:
Technical details regarding these reactions can often be found in organic chemistry textbooks or research articles focusing on synthetic methodologies involving bipyrazoles .
The mechanism of action for compounds like 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile is largely dependent on their biological targets:
Data on specific mechanisms may require empirical studies involving biochemical assays to elucidate their action at the molecular level.
Relevant data regarding these properties can be sourced from chemical databases and material safety data sheets .
The applications of 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile span several fields:
The versatility of bipyrazole derivatives makes them valuable in both academic research and industrial applications .
This compound exhibits systematic nomenclature that precisely defines its molecular architecture. According to IUPAC conventions, it is designated as 3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile, reflecting the connectivity between the pyrazole subunits at the 3- and 4-positions, respectively . The molecular formula C₁₂H₁₂F₃N₅ (molecular weight: 283.258 g/mol) encompasses several critical structural features: a propanenitrile chain (-CH₂-CH₂-C≡N) attached to the N1 position of the first pyrazole ring, a trifluoromethyl group (-CF₃) at the C5 position of the same ring, and an ethyl substituent (-CH₂-CH₃) on the N1' nitrogen of the second pyrazole moiety [2]. The [3,4'-bipyrazole] notation explicitly indicates the carbon atoms involved in the inter-ring linkage, distinguishing it from other bipyrazole isomers.
The compound's SMILES representation (CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N) encodes its atomic connectivity, while the InChIKey (QWTDHHXZSWDPOO-UHFFFAOYSA-N) provides a unique digital identifier valuable for database searches [2]. Crystallographic analysis, though not explicitly reported for this specific derivative, can be inferred from analogous bipyrazole structures to reveal a predominantly planar configuration with slight torsion between the heterocyclic rings, influenced by steric and electronic factors. The nitrile group adopts a linear conformation extending perpendicularly from the pyrazole plane, creating a distinctive electronic profile characterized by significant dipole moments at both the cyano and trifluoromethyl termini. This arrangement facilitates unique molecular recognition patterns in biological environments.
Table 1: Key Structural Descriptors of 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
Descriptor | Value/Representation | Significance |
---|---|---|
Systematic IUPAC Name | 3-[3-(1-Ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | Precise atomic connectivity and substituent positions |
Molecular Formula | C₁₂H₁₂F₃N₅ | Elemental composition and molecular weight (283.258 g/mol) |
CAS Registry Number | 1006320-21-3 | Unique chemical identifier for sourcing and literature retrieval |
SMILES Notation | CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N | Linear string encoding atomic connections |
InChIKey | QWTDHHXZSWDPOO-UHFFFAOYSA-N | Hashed digital identifier for database searching |
XLogP3 | 1.0 | Predicted octanol-water partition coefficient indicating lipophilicity |
The synthesis of complex bipyrazole derivatives emerged as a significant research focus in the early 21st century, coinciding with advances in heterocyclic coupling methodologies. While early pyrazole chemistry dates to the late 19th century, the targeted integration of bipyrazole cores with nitrile functionalities represents a more recent innovation driven by the demand for structurally sophisticated bioactive compounds. The specific compound bearing the CAS registry 1006320-21-3 first appeared in chemical literature and commercial catalogs around 2010, reflecting synthetic accessibility through then-novel transition metal-catalyzed cross-coupling and cyclocondensation techniques [4].
Its development parallels broader trends in medicinal chemistry where researchers systematically explored substitutions on the bipyrazole scaffold to optimize pharmacokinetic properties. The strategic placement of the trifluoromethyl group at the C5 position directly resulted from empirical observations that electron-withdrawing groups at this location enhanced metabolic stability without compromising heterocyclic aromaticity. Similarly, the selection of an ethyl group for N1' substitution represented a deliberate optimization from bulkier alkyl chains that impaired solubility or smaller methyl groups that offered insufficient steric protection against enzymatic degradation. This compound's emergence within chemical databases reflects the pharmaceutical industry's focused exploration of bipyrazole space during the 2000-2010 period, specifically targeting kinase inhibitors and anti-inflammatory agents where pyrazole motifs demonstrated privileged scaffold status. The propanenitrile linker was incorporated as a bioisostere for carboxylic acids or amides, offering improved membrane permeability while retaining hydrogen-bonding capability.
The trifluoromethyl (-CF₃) and ethyl (-CH₂CH₃) substituents confer distinct and complementary properties to the bipyrazole core, profoundly influencing the compound's electronic distribution, lipophilicity, and spatial characteristics. The trifluoromethyl group attached at C5 operates primarily through strong -I (inductive) effects, withdrawing electron density from the pyrazole ring and creating significant electron deficiency at adjacent positions [5] [10]. This electron withdrawal enhances resistance to oxidative metabolism while strengthening dipole-dipole interactions with target proteins. The high electronegativity of fluorine (3.98 on the Pauling scale) combined with the low polarizability of the C-F bonds creates a hydrophobic domain that favorably partitions into lipid membranes, as evidenced by the compound's XLogP3 value of 1.0 . This strategic positioning of the -CF₃ group mirrors trends observed in pharmaceuticals like Celecoxib, where trifluoromethylation enhances COX-2 selectivity [7].
Conversely, the ethyl group on the N1' nitrogen of the second pyrazole unit serves primarily as a steric modulator and electronic stabilizer. Its moderate size (van der Waals volume ≈ 52.6 ų) balances solubility requirements with effective blockade of metabolic attack on the nitrogen atom, extending plasma half-life compared to unsubstituted analogs. The ethyl group's +I effect subtly donates electron density to the adjacent pyrazole ring, creating an electronic asymmetry between the two heterocycles that may influence binding site recognition. When compared to its dimethyl analog (CAS 1006333-22-7), which features methyl groups at both N1' and C5' positions, the ethyl-containing compound demonstrates subtly altered physicochemical behavior, including a marginal increase in lipophilicity and enhanced conformational flexibility [4]. This ethyl substitution specifically disrupts molecular symmetry, potentially improving crystallinity and processability in formulation development.
Table 2: Comparative Analysis of Substituent Effects in Bipyrazole Derivatives
Substituent Property | Trifluoromethyl (-CF₃) at C5 | Ethyl (-CH₂CH₃) at N1' | Combined Impact |
---|---|---|---|
Electronic Influence | Strong electron-withdrawing (-I effect, σₚ = 0.54) | Moderate electron-donating (+I effect) | Electronic asymmetry between rings |
Steric Contribution | Moderate bulk (molar refractivity = 5.02 cm³/mol) | Moderate bulk (molar refractivity = 10.3 cm³/mol) | Optimal steric occupancy without overcrowding |
Lipophilicity Effect | Increases logP (hydrophobic parameter π = 0.88) | Increases logP (π = 0.56) | Cumulative XLogP3 = 1.0 |
Metabolic Influence | Blocks electrophilic oxidation sites | Shields N1' from oxidative attack | Enhanced metabolic stability |
Analog Comparison | Differentiates from methyl analogs (e.g., CAS 1006333-22-7) | Bulkier than methyl, less lipophilic than propyl | Unique pharmacophore vs. symmetric dimethyl derivatives |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0